Ac4GalNAz

Catalog No.
S844561
CAS No.
653600-56-7
M.F
C16H22N4O10
M. Wt
430.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac4GalNAz

CAS Number

653600-56-7

Product Name

Ac4GalNAz

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate

Molecular Formula

C16H22N4O10

Molecular Weight

430.37 g/mol

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1

InChI Key

HGMISDAXLUIXKM-YJUJGKJLSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Bioorthogonal Labeling with Ac4GalNAz

Ac4GalNAz functions as a bioorthogonal probe. This means it can react with specific targets within living cells without interfering with normal cellular processes []. Ac4GalNAz achieves this by targeting a particular type of glycan structure, terminal sialic acid-linked GalNAc (N-acetylgalactosamine). Enzymes like GalNAcT (GalNAc transferase) are responsible for incorporating GalNAc residues onto glycans. By introducing an azide group (N3), Ac4GalNAz allows for further conjugation with complementary probes using bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This approach enables researchers to attach fluorescent tags, biotin tags, or other desired moieties to the GalNAc-containing glycans within a cell.

Applications in Glycan Imaging and Analysis

The ability to specifically label glycans with Ac4GalNAz has opened doors for various research applications. Here are some key areas:

  • Cellular Imaging: By attaching fluorescent tags to Ac4GalNAz, researchers can visualize the distribution of GalNAc-containing glycans on the cell surface or within tissues. This information helps understand how glycans vary between different cell types or under different conditions [].
  • Glycan Profiling: Following Ac4GalNAz labeling, researchers can isolate and enrich for the tagged glycans. Subsequent analysis using techniques like mass spectrometry allows for detailed characterization of the glycan structures present in a sample [].
  • Probing Glycan Function: Ac4GalNAz can be used to investigate the functional roles of GalNAc-containing glycans in cell-cell interactions, adhesion, or signaling pathways. By manipulating the glycan structures using enzymes or competing sugars and then observing the cellular response, researchers can gain insights into how these glycans contribute to various biological processes [].

Ac4GalNAz is a synthetic, cell-permeable monosaccharide analog of N-Acetylgalactosamine (GalNAc) [, ]. It possesses a key difference: an azide group (N3) replacing a hydroxyl group. This modification allows researchers to study cellular glycosylation, the process of attaching sugar molecules to proteins and lipids, using a non-radioactive approach [].


Molecular Structure Analysis

Ac4GalNAz boasts a structure similar to GalNAc, featuring a galactose core with an N-acetyl group. However, it has an additional acetyl group on each hydroxyl group, making it tetraacetylated (four acetyl groups) [, ]. This acetylation enhances its solubility in organic solvents and simplifies handling []. The crucial modification lies in the replacement of a hydroxyl group with the azide group, enabling specific and efficient chemical reactions for detection purposes [, ].


Chemical Reactions Analysis

Ac4GalNAz is primarily involved in click chemistry reactions, a set of powerful tools for biomolecule conjugation [, ]. Its azide group readily reacts with alkynes or cycloalkynes via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage [, ]. This linkage allows researchers to attach fluorescent tags, biotin, or other functional moieties to azide-labeled glycoproteins for visualization and further analysis [].

Ac4GalNAz (azide) + R-C≡C-R' (alkyne) -> Ac4GalNAz-Triazole- (R + R') (Cu(I) catalyst)


Physical And Chemical Properties Analysis

Specific data on Ac4GalNAz's melting point, boiling point, and solubility are not readily available in scientific literature. However, its acetylation likely contributes to increased lipophilicity compared to GalNAc, potentially impacting its solubility in aqueous solutions [].

Ac4GalNAz functions by exploiting the cellular machinery for glycosylation []. Cells readily take up Ac4GalNAz, and intracellular enzymes remove the acetyl groups, converting it to a GalNAz analog []. This modified sugar then enters the glycosylation pathway and gets incorporated into newly synthesized glycoproteins instead of the natural GalNAc []. The resulting glycoproteins now contain an azide group, allowing for subsequent detection and analysis using click chemistry.

XLogP3

1.2

Dates

Modify: 2023-08-16

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